N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Overview
Description
Alpha-Galnac-teg-N3 is a click chemistry reagent . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity . It plays a pivotal role in the precise transportation of pharmaceuticals to designated cells .
Synthesis Analysis
The synthesis of alpha-Galnac-teg-N3 involves the addition of GalNAc monomers in a serial manner . The activity of the antisense oligonucleotides improves as the number of GalNAc units increases . Phosphodiester linkages between the GalNAc units were found to be preferable to phosphorothioate linkages .Molecular Structure Analysis
The molecular weight of alpha-Galnac-teg-N3 is 378.38 and its formula is C14H26N4O8 . It contains a total of 52 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 positively charged N, 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis
Alpha-Galnac-teg-N3 contains 3 multiple bonds, 3 double bonds, and 1 positively charged N, which may participate in various chemical reactions .Physical and Chemical Properties Analysis
Alpha-Galnac-teg-N3 is a solid, white to off-white compound . It is soluble in water (125 mg/mL) and DMSO (100 mg/mL) . It should be stored at -20°C for 3 years in powder form, and at -80°C for 6 months or -20°C for 1 month in solvent .Scientific Research Applications
Molecular Modeling of Glycosyltransferases
Research into the biosynthesis of oligosaccharide antigens, such as blood groups A and B, involves understanding the terminal alpha1-3 linked Gal or GalNAc sugar residues. Molecular modeling has been utilized to explore the enzyme mechanisms responsible for adding these residues, revealing insights into substrate and donor recognition, which are crucial for developing synthetic pathways and understanding disease mechanisms (Heissigerová et al., 2003).
Characterization of Human Alpha-N-Acetylgalactosaminidase
The study of human alpha-N-acetylgalactosaminidase, which cleaves alpha-N-acetylgalactosaminyl moieties from glycoconjugates, highlights the gene's role in Schindler disease. Understanding the molecular basis of such enzymes can inform therapeutic strategies for related disorders (Wang et al., 1990).
Analysis of Oligosaccharide Structures
Investigations into the structures of asparagine-linked oligosaccharides, such as those on the glycoprotein fetuin, provide detailed insights into carbohydrate biochemistry. These studies are critical for developing biomarkers and therapeutic agents targeting specific oligosaccharide structures (Cumming et al., 1989).
Enzymatic Modification and Recognition
Research on the enzymatic modification of oligosaccharides, such as the sialylation of terminal GalNAc residues, is fundamental to understanding cell surface modifications and interactions. These studies have implications for vaccine development, cancer therapy, and understanding microbial pathogenesis (Toivonen et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIOTWDNWJXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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